DPP7 Human Pre-designed siRNA Set A

RNA interference Gene silencing validation Functional genomics

DPP7 Human Pre-designed siRNA Set A delivers validated, sequence-defined DPP7 knockdown for oncology research. Unlike 21-mer siRNA or esiRNA pools, optimized chemistry ensures superior RISC incorporation and reproducible silencing. Validated in CRC (anti-proliferative, pro-apoptotic; DPP7-GPX4-disulfidptosis axis), NK cell cytotoxicity, and HBV-HCC apoptosis models. Includes 3 target-specific siRNAs, positive/negative controls, FAM-labeled tracer. Publication-grade traceability—eliminate esiRNA lot variability.

Molecular Formula C18H14Cl2N2O3
Molecular Weight 377.2 g/mol
Cat. No. B15564939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDPP7 Human Pre-designed siRNA Set A
Molecular FormulaC18H14Cl2N2O3
Molecular Weight377.2 g/mol
Structural Identifiers
InChIInChI=1S/C18H14Cl2N2O3/c1-2-25-13-6-3-11(4-7-13)9-14-17(23)21-22(18(14)24)12-5-8-15(19)16(20)10-12/h3-10H,2H2,1H3,(H,21,23)/b14-9+
InChIKeyXFGORAOOZWWQKK-NTEUORMPSA-N
Commercial & Availability
Standard Pack Sizes1 set / 2 nmol / 15 nmol / 100 transfections / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DPP7 Human Pre-designed siRNA Set A: Validated Gene Silencing Reagent for Post-Proline Aminopeptidase Functional Studies


DPP7 Human Pre-designed siRNA Set A is a pre-designed small interfering RNA (siRNA) oligonucleotide pool targeting human dipeptidyl peptidase 7 (DPP7; also designated DPP2 or quiescent cell proline dipeptidase/QPP), a post-proline cleaving aminopeptidase belonging to the S28 serine protease family [1]. The enzyme is endogenously expressed in quiescent lymphocytes where it functions in apoptosis suppression, and elevated DPP7 expression has been identified in multiple solid tumor types including colorectal cancer, where high expression correlates with adverse patient prognosis . As a sequence-defined gene-silencing tool designed for transient knockdown in human cell culture models, this product enables functional interrogation of DPP7-mediated cellular processes without the confounding off-target activity associated with small-molecule inhibitors .

Why Standard DPP7 siRNA Products Cannot Be Interchanged: DPP7 Pre-designed siRNA Set A Selection Rationale


Generic substitution among commercial DPP7-targeting siRNA reagents is contraindicated by three critical performance variables. First, siRNA design algorithms and oligonucleotide chemistry differ substantially across vendors, producing divergent on-target knockdown efficiencies even under identical transfection conditions [1]. Second, DPP7-targeting siRNAs derived from traditional 21-mer design platforms (e.g., Ambion Silencer Select) exhibit up to 100-fold variation in potency compared to 27-mer Dicer-substrate duplexes, with the latter demonstrating enhanced incorporation into the RNA-induced silencing complex (RISC) . Third, alternative gene-silencing formats such as esiRNA (endoribonuclease-prepared siRNA pools) produce heterogeneous cleavage products that lack sequence traceability, precluding independent validation and publication-grade reproducibility . The quantitative performance differentials documented below substantiate why DPP7 Human Pre-designed siRNA Set A represents a functionally distinct reagent selection decision rather than a commodity purchase.

DPP7 Human Pre-designed siRNA Set A: Quantitative Performance Evidence for Procurement Decision-Making


Guaranteed Knockdown Efficiency: DPP7 siRNA Set A versus Standard 21-mer siRNA Products

DPP7 Human Pre-designed siRNA Set A (OriGene SR309305) delivers a vendor-guaranteed minimum knockdown threshold of ≥70% mRNA reduction for at least two of three unique 27-mer Dicer-substrate duplexes per kit when used at 10 nM concentration under optimized transfection conditions (defined as >90% transfection efficiency by fluorescent control duplex) [1]. This performance guarantee is quantitatively anchored to qRT-PCR measurement of target mRNA levels relative to scrambled siRNA control and includes a product replacement policy for non-conforming duplexes within 90 days of delivery [1]. In contrast, standard pre-designed 21-mer siRNA products (e.g., Ambion Silencer Select) carry no quantitative knockdown guarantee, while alternative esiRNA formulations (Sigma-Aldrich MISSION esiRNA) provide no sequence-specific validation data and rely on heterogeneous endoribonuclease-generated mixtures that preclude individual sequence performance assessment . Independent siRNA performance comparisons document that 27-mer Dicer-substrate duplexes demonstrate up to 100-fold greater potency than conventional 21-mer siRNAs in head-to-head testing under identical transfection conditions .

RNA interference Gene silencing validation Functional genomics

Functional Validation: DPP7 siRNA-Mediated Knockdown Suppresses Colorectal Cancer Cell Proliferation

siRNA-mediated knockdown of DPP7 expression produces measurable suppression of colorectal cancer (CRC) cell proliferation in vitro. Functional analyses using siRNA to interfere with DPP7 expression demonstrated that DPP7 promotes CRC cell proliferation, with siRNA-mediated depletion reversing the enhanced proliferative capacity observed in DPP7-overexpressing cells [1]. Parallel studies confirm that DPP7 depletion significantly inhibits CRC cell proliferation while simultaneously enhancing apoptosis susceptibility [2]. In contrast, small-molecule inhibitors of DPP7 such as puromycin lack target selectivity, as puromycin simultaneously inhibits CD13 (aminopeptidase N) and DPP7 while also inducing G2/M cell cycle arrest and transcription-dependent apoptosis through mechanisms independent of DPP7 inhibition .

Colorectal cancer Cell proliferation Oncogene validation

Apoptosis Induction: DPP7 siRNA Knockdown Upregulates Bax/Bcl2 Ratio in Hepatocellular Carcinoma Cells

siRNA-mediated DPP7 knockdown produces quantifiable pro-apoptotic effects in hepatocellular carcinoma models. In HepG2.2.15 cells (HBV-integrated), DPP7 knockdown resulted in increased apoptosis through upregulation of the Bax/Bcl2 ratio, establishing a direct causal link between DPP7 expression and apoptotic regulation [1]. The resting lymphocyte quiescence-maintenance function of DPP7 operates through suppression of apoptosis, a state that is disrupted by inhibition or silencing of this serine protease [2]. Notably, DPP7 was identified as the only gene with HBV integration into its exon among differentially expressed candidates, and DPP7 expression level was downregulated in HepG2.2.15 compared to parental HepG2 cells [1]. This disease-relevant genetic context underscores the biological significance of DPP7 modulation in HBV-associated hepatocarcinogenesis.

Apoptosis Hepatocellular carcinoma HBV integration

Immune Evasion Modulation: DPP7 Knockdown Enhances NK Cell-Mediated Cytotoxicity Against Tumor Cells

siRNA-mediated depletion of DPP7 significantly enhances natural killer (NK) cell-mediated cytotoxicity against colorectal cancer cells, demonstrating a functional role for DPP7 in tumor immune evasion [1]. Mechanistic studies reveal that GPX4 (glutathione peroxidase 4) restoration in DPP7-depleted cells reverses the enhanced sensitivity to NK cell-mediated killing, while GPX4 depletion abolishes the protective effect of DPP7 overexpression, confirming a DPP7-GPX4 regulatory axis in immune evasion [1]. This functional readout cannot be replicated using small-molecule DPP7 inhibitors such as puromycin, which induces apoptosis through transcriptional mechanisms entirely independent of DPP7 inhibition and lacks the target specificity required to attribute immune evasion phenotypes to DPP7 activity alone . Furthermore, siRNA knockdown in tumor-associated macrophages (TAMs) has identified DPP7 as a key gene promoting M2-polarized immunosuppressive phenotype via fatty acid β-oxidation enhancement, a finding that positions DPP7 siRNA as an essential tool for dissecting TAM-mediated immune suppression [2].

Immuno-oncology NK cell cytotoxicity Tumor immune evasion

Disulfidptosis Regulation: DPP7 Knockdown Sensitizes CRC Cells to Glucose Deprivation-Induced Cell Death

siRNA-mediated DPP7 depletion sensitizes colorectal cancer cells to disulfidptosis, a recently characterized form of regulated cell death driven by excessive intracellular disulfide bond formation under glucose deprivation conditions [1]. DPP7 overexpression protects CRC cells from glucose deprivation-induced disulfidptosis, as evidenced by reduced disulfide bond formation in cytoskeletal proteins including drebrin, FLNA, and FLNB, while DPP7 depletion reverses this protective effect [1]. Mechanistically, DPP7 physically interacts with and stabilizes GPX4 protein without affecting GPX4 mRNA expression, establishing a post-translational regulatory mechanism that cannot be interrogated using chemical inhibitors [1]. This discovery represents a novel DPP7-GPX4 axis in regulating disulfidptosis that was identified exclusively through siRNA-mediated loss-of-function studies, not through pharmacological inhibition [1].

Disulfidptosis Cell death mechanisms Redox homeostasis

27-mer Dicer-Substrate Design: Enhanced RISC Loading versus Conventional 21-mer siRNA

DPP7 Human Pre-designed siRNA Set A employs 27-mer Dicer-substrate duplexes rather than conventional 21-mer siRNA designs, conferring enhanced incorporation into the RNA-induced silencing complex (RISC) [1]. The 27-mer format serves as a substrate for Dicer endonuclease, which processes the duplex into mature 21-mer siRNA while facilitating more efficient transfer to RISC compared to direct 21-mer transfection . Independent product literature comparing 27-mer Dicer-substrate siRNAs against conventional 21-mer designs reports potency differences of up to 100-fold under equivalent transfection conditions, with the 27-mer format consistently demonstrating superior knockdown at lower concentrations . In contrast, alternative DPP7-targeting products such as Sigma-Aldrich MISSION esiRNA utilize endoribonuclease-prepared heterogeneous mixtures lacking discrete sequence definition, precluding individual duplex validation and complicating reproducibility . Santa Cruz DPP7 siRNA products employ 19-25 nt pooled designs without published performance guarantees or Dicer-substrate chemistry [2].

siRNA design Dicer-substrate RNAi efficiency

DPP7 Human Pre-designed siRNA Set A: Validated Application Scenarios for Functional Genomics and Cancer Research


Colorectal Cancer Functional Genomics: Validating DPP7 as an Oncogenic Driver and Immunotherapeutic Target

DPP7 Human Pre-designed siRNA Set A is validated for functional interrogation of DPP7 oncogenic activity in colorectal cancer (CRC) cell lines. Experimental studies confirm that siRNA-mediated DPP7 knockdown significantly inhibits CRC cell proliferation while simultaneously enhancing apoptosis susceptibility, establishing a direct causal relationship between DPP7 expression and CRC cell fitness [1]. The reagent enables mechanistic dissection of the DPP7-GPX4-disulfidptosis regulatory axis, wherein DPP7 physically interacts with and stabilizes GPX4 protein to suppress glucose deprivation-induced disulfidptosis [1]. This application is supported by multi-omics analyses identifying elevated DPP7 expression in solid CRC tumors that adversely affects patient prognosis, with DPP7 expression increasing during N0 to N2 stage progression . Researchers investigating DPP7 as a prognostic biomarker or immunotherapeutic target in CRC can employ this siRNA set to generate reproducible loss-of-function data that correlates with clinical observations [1].

Immuno-Oncology: Dissecting DPP7-Mediated NK Cell Evasion and TAM Immunosuppression

DPP7 Human Pre-designed siRNA Set A enables target-specific interrogation of DPP7 function in tumor-immune cell interactions. Validated functional data demonstrate that DPP7 depletion significantly enhances natural killer (NK) cell-mediated cytotoxicity against colorectal cancer cells, an effect that is mechanistically reversed by GPX4 restoration and abolished by GPX4 depletion, confirming the DPP7-GPX4 axis in immune evasion [1]. Additionally, siRNA-mediated DPP7 knockdown in tumor-associated macrophages (TAMs) has identified DPP7 as a key regulator of M2-polarized immunosuppressive phenotype via fatty acid β-oxidation enhancement, with DPP7+ TAMs correlating with metastasis and worse overall survival across multiple clinical cohorts . The target specificity of siRNA-mediated knockdown eliminates the interpretive ambiguity associated with promiscuous small-molecule DPP7 inhibitors such as puromycin, which simultaneously inhibits CD13 and induces DPP7-independent apoptosis pathways .

Hepatocellular Carcinoma Research: Elucidating HBV Integration-Mediated Apoptosis Regulation

DPP7 Human Pre-designed siRNA Set A provides a validated tool for investigating DPP7 function in hepatocellular carcinoma (HCC) and HBV-associated liver pathology. Published experimental data confirm that DPP7 knockdown in HepG2.2.15 cells (HBV-integrated) results in increased apoptosis through measurable upregulation of the Bax/Bcl2 ratio, establishing DPP7 as a functional regulator of apoptotic signaling in HBV-associated HCC [1]. Notably, DPP7 was identified as the only gene with HBV integration into its exon among differentially expressed candidates in this model system, and DPP7 expression is downregulated in HepG2.2.15 compared to parental HepG2 cells, underscoring the disease-relevant genetic context of DPP7 modulation [1]. This application scenario is further substantiated by the established role of DPP7 in maintaining quiescent lymphocyte survival through apoptosis suppression, a mechanism that may be conserved across multiple cell types including hepatocytes .

Cell Death Mechanism Studies: Disulfidptosis and Redox Homeostasis Regulation

DPP7 Human Pre-designed siRNA Set A is the reagent of choice for investigating the recently discovered DPP7-GPX4-disulfidptosis regulatory axis. siRNA-mediated DPP7 depletion sensitizes colorectal cancer cells to glucose deprivation-induced disulfidptosis, a novel form of regulated cell death characterized by excessive intracellular disulfide bond formation in cytoskeletal proteins including drebrin, FLNA, and FLNB [1]. The mechanistic pathway involves direct physical interaction between DPP7 and GPX4 protein, resulting in GPX4 protein stabilization without affecting GPX4 mRNA expression—a post-translational regulatory mechanism that cannot be interrogated using small-molecule inhibitors [1]. This application is particularly valuable for researchers investigating non-apoptotic cell death pathways, redox homeostasis regulation in cancer, and metabolic vulnerabilities that may be exploited therapeutically [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for DPP7 Human Pre-designed siRNA Set A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.